molecular formula C16H16BrFN4O B2408077 N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396880-16-2

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2408077
CAS No.: 1396880-16-2
M. Wt: 379.233
InChI Key: ZYPFESMGGXONCC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the bromo and fluoro substituents: These can be introduced via halogenation reactions.

    Formation of the carboxamide group: This is usually done through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions could potentially modify the pyridazine ring or the carboxamide group.

    Substitution: Halogen substituents (bromo and fluoro) can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various halogenated analogs.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
  • N-(4-bromo-2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may exhibit unique properties due to the specific combination of substituents on the pyridazine ring. The presence of both bromo and fluoro groups can influence its reactivity and biological activity, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPFESMGGXONCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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